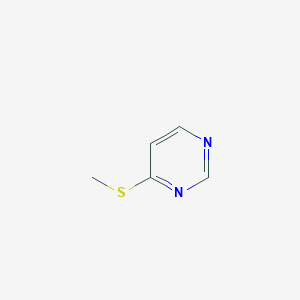

4-Methylthiopyrimidine

Beschreibung

Historical Context and Significance of Pyrimidine (B1678525) Scaffolds

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and has a rich history intertwined with the study of natural products and medicinal chemistry. researchgate.netnih.gov Pyrimidine derivatives were recognized in the early 19th century, but it was not until 1879 that a laboratory synthesis was achieved by Grimaux, who prepared barbituric acid. wikipedia.org The systematic study of pyrimidines was further advanced by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and coined the name "pyrimidin" in 1885. wikipedia.org The parent compound, pyrimidine, was first synthesized in 1900. wikipedia.org

The significance of the pyrimidine scaffold is underscored by its widespread presence in nature. wikipedia.org Key components of nucleic acids, namely cytosine, thymine, and uracil, are pyrimidine derivatives, highlighting their fundamental role in the chemistry of life. nih.govwikipedia.org The pyrimidine ring is also a core structure in essential vitamins like thiamine (B1217682) (vitamin B1) and in numerous synthetic compounds with a range of pharmacological applications, including diuretics and antitumor agents. researchgate.netnih.govwikipedia.org The versatility of the pyrimidine ring has made it a privileged scaffold in drug discovery and development. growingscience.com

Structural Attributes of 4-Methylthiopyrimidine within Heterocyclic Chemistry

This compound belongs to the class of heterocyclic aromatic compounds known as pyrimidines, which are six-membered rings containing two nitrogen atoms at the 1 and 3 positions. nih.govresearchgate.net The structure of this compound is characterized by a methylthio (-SCH₃) group attached to the fourth carbon atom of the pyrimidine ring.

The electronic properties of the pyrimidine ring and its substituents are crucial determinants of its chemical behavior. mdpi.com The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which influences the reactivity of the ring and its substituents. The methylthio group is an interesting substituent as it can influence the molecule's reactivity in several ways. It is known to be a good leaving group in nucleophilic aromatic substitution reactions, making the 4-position susceptible to attack by various nucleophiles. smolecule.com

The presence of different substituents on the pyrimidine ring can significantly alter its physical and chemical properties. scispace.com For instance, the introduction of a methylthio group can affect the molecule's solubility and electronic distribution. scbt.com

Role of this compound as a Foundational Chemical Entity

This compound serves as a valuable building block in organic synthesis, particularly for the creation of more complex molecules with potential applications in medicinal and agricultural chemistry. ontosight.aifrontierspecialtychemicals.com Its utility stems from the reactivity of the methylthio group, which can be readily displaced in nucleophilic substitution reactions. smolecule.com

This reactivity allows for the introduction of a wide array of functional groups at the 4-position of the pyrimidine ring. For example, 4-chloro-2-methylthiopyrimidine (B146335), a related derivative, is used as an intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. ontosight.ai Microwave-assisted synthesis methods have been developed to efficiently produce 4-substituted 2-methylthiopyrimidines, highlighting the ongoing interest in these compounds for combinatorial chemistry and drug discovery. thieme-connect.comresearchgate.net The synthesis of various derivatives, such as those with different substituents at other positions of the pyrimidine ring, further expands the chemical space that can be explored starting from this foundational scaffold. smolecule.comcymitquimica.com

Table of Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₅H₆N₂S | 126.18 | 3511-20-4 |

| 4-Methyl-2-(methylthio)pyrimidine | C₆H₈N₂S | 140.21 | 14001-63-9 sigmaaldrich.com |

| 4-Chloro-2-methylthiopyrimidine | C₅H₅ClN₂S | 158.62 | 14001-63-9 ontosight.ai |

| Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate | C₉H₁₂N₂O₂S | 212.27 | 7234-25-5 moldb.com |

| 4-Methyl-2-(methylthio)pyrimidine-5-carbaldehyde | C₇H₈N₂OS | 168.22 | 84755-30-6 bldpharm.com |

Table of Spectroscopic Data for Pyrimidine Derivatives

| Compound | Spectroscopic Data |

| 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | ¹H-NMR (DMSO-d₆): δ 8.84 (s, H-6), 2.51 (s, SMe), 7.40–10.20 (br s, -OH) |

| ¹³C-NMR: δ 164.5 (C=O), 158.2 (C-6), 14.0 (SMe) | |

| 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | ¹H NMR (Predicted): Aldehyde proton: δ 9.70 ppm (s, 1H). Benzyl protons: δ 7.25–7.35 ppm (m, 5H), δ 4.45 ppm (s, 2H). Methylthio group: δ 2.50 ppm (s, 3H) |

| IR (Key Peaks): ν(C=O): ~1700 cm⁻¹. ν(N-H): ~3300 cm⁻¹ |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

6104-46-7 |

|---|---|

Molekularformel |

C5H6N2S |

Molekulargewicht |

126.18 g/mol |

IUPAC-Name |

4-methylsulfanylpyrimidine |

InChI |

InChI=1S/C5H6N2S/c1-8-5-2-3-6-4-7-5/h2-4H,1H3 |

InChI-Schlüssel |

JPFCCCDVVRPQQF-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=NC=NC=C1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Methylthiopyrimidine and Its Precursors

Conventional Synthetic Routes to 4-Methylthiopyrimidine

Traditional synthetic approaches to this compound and its analogues often rely on well-established reactions involving halogenated pyrimidine (B1678525) precursors, nucleophilic displacement, and S-alkylation pathways.

Dihalogenated pyrimidines are versatile and widely used starting materials for the synthesis of functionalized pyrimidine derivatives. innospk.com The compound 4,6-dichloro-2-(methylthio)pyrimidine (B19916), in particular, serves as a key building block. innospk.comarkat-usa.org The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, and their reactivity can often be controlled to achieve selective functionalization.

The synthesis of this precursor itself can be accomplished via a multi-step sequence starting from diethyl malonate, which involves nitration, cyclization with thiourea (B124793), methylation with an agent like dimethyl sulfate (B86663), and finally, chlorination using phosphorus oxychloride. google.com

Once obtained, the chlorine atoms of 4,6-dichloro-2-(methylthio)pyrimidine can be selectively displaced. For instance, reaction with sodium ethoxide in ethanol (B145695) at room temperature leads to the exclusive mono-displacement product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, in high yield. mdpi.com This demonstrates the ability to functionalize one position while leaving the other halogen available for subsequent reactions. Further transformations, such as converting the remaining chloro group or modifying the methylthio group, allow for the creation of a diverse library of pyrimidine compounds. arkat-usa.org

Table 1: Selected Reactions Starting from 4,6-Dichloro-2-(methylthio)pyrimidine

| Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine | EtONa (1.1 equiv.), EtOH, ~20 °C, 2 h | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% | mdpi.com |

| 4,6-Dichloro-2-(methylthio)pyrimidine | 1. Benzyloxide; 2. mCPBA; 3. KCN; 4. NCS | 4,6-Bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | 67% (overall) | arkat-usa.org |

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. mdpi.comthieme-connect.com The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates the attack of nucleophiles, particularly at the C2, C4, and C6 positions. Halogens, such as chlorine, at these positions act as excellent leaving groups.

In the context of this compound synthesis, nucleophilic displacement can be used in several ways. One common route involves the reaction of a 4-chloropyrimidine (B154816) derivative with a sulfur nucleophile. Conversely, starting with a compound like 4-chloro-2-methylthiopyrimidine (B146335), the chlorine atom can be displaced by a wide range of nucleophiles, including amines, alkoxides, and phenoxides, to generate various 4-substituted-2-methylthiopyrimidines. thieme-connect.comrsc.org

Interestingly, the methylthio group itself can be displaced under certain conditions. For example, when ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate was treated with sodium cyanide in an attempt to prepare the 4-cyano derivative, the unexpected product ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate was formed, indicating that the methylthio group was displaced by a cyanide ion. rsc.org This highlights the complex reactivity patterns that can emerge in pyrimidine systems.

S-alkylation is a direct method for forming the methylthio group on a pyrimidine ring. This pathway typically begins with a pyrimidine-thiol or its corresponding pyrimidinethione tautomer. The sulfur atom in these compounds is nucleophilic and readily reacts with electrophilic methylating agents.

Commonly used methylating agents include dimethyl sulfate and methyl iodide. google.com For example, in a synthetic sequence starting from diethyl malonate, the intermediate 4,6-dihydroxy-5-nitro-2-mercaptopyrimidine is formed, which is then S-methylated using dimethyl sulfate to yield 4,6-dihydroxy-2-methylthio-5-nitropyrimidine. google.com This S-methylation step is crucial for installing the methylthio moiety before further modifications, such as chlorination of the hydroxyl groups. google.com Enzymatic S-methylation, using S-adenosyl-L-methionine (SAM) as a methyl donor catalyzed by methyltransferases, represents a biological counterpart to these chemical methods, though it is more commonly applied in biocatalysis and natural product synthesis. researchgate.net

Advanced and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable and efficient chemical processes, modern synthetic methodologies have been applied to the synthesis of this compound derivatives. These include microwave-assisted synthesis and transition-metal-catalyzed reactions, which offer significant advantages over conventional methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. thieme-connect.comnih.gov This technology has been successfully applied to the synthesis of 4-substituted-2-methylthiopyrimidines. thieme-connect.comresearchgate.net

A notable green chemistry approach involves the microwave-assisted SNAr reaction of 4-chloro-2-methylthiopyrimidine with various N-heterocycles. thieme-connect.com This method is particularly advantageous as it can proceed rapidly without the need for solvents, catalysts, or harsh reagents like sodium hydride, which are often required in traditional protocols. thieme-connect.comthieme-connect.com The reaction mixture of the chloropyrimidine and the nucleophile is simply irradiated with microwaves for a few minutes, resulting in moderate to excellent yields of the desired products. thieme-connect.comresearchgate.net This solvent-free approach, combined with good atom economy, makes it an environmentally friendly and efficient alternative suitable for combinatorial chemistry and automated synthesis. thieme-connect.com

Table 2: Microwave-Assisted Synthesis of 4-Substituted-2-methylthiopyrimidines

| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-2-methylthiopyrimidine | 1H-Benzotriazole | Microwave, neat, 1:1 stoichiometry | 1-(2-(Methylthio)pyrimidin-4-yl)-1H-benzotriazole | Good | thieme-connect.com |

| 4-Chloro-2-methylthiopyrimidine | Various N-heterocycles | Microwave, solvent-free | 4-N-heterocycle-substituted 2-methylthiopyrimidines | Moderate to Excellent | thieme-connect.comthieme-connect.com |

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov These reactions have been applied to pyrimidine scaffolds to create derivatives that are not easily accessible through traditional nucleophilic substitution.

While direct palladium-catalyzed synthesis of this compound itself is less common, the functionalization of pyrimidine rings bearing a methylthio group using these methods is well-established. For example, chloro-substituted methylthiopyrimidines can undergo Suzuki-Miyaura coupling reactions. mdpi.com A related analogue, 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428), is known to be a versatile scaffold for Suzuki-Miyaura coupling, allowing for the introduction of various aryl groups at the 4-position. mdpi.com

Palladium catalysis is also essential for the synthesis of certain bispyrimidine thioethers, where the direct nucleophilic attack of a thiolate anion on a halopyrimidine fails to yield the desired product. The use of a palladium catalyst, such as Pd(PPh₃)₄, facilitates the C-S bond formation, enabling the synthesis of a wide range of functionalized bispyrimidines under optimized conditions. These catalytic methods provide a robust and versatile strategy for elaborating the pyrimidine core. nih.govnih.gov

Synthesis of Key Functionalized this compound Derivatives

The strategic functionalization of the this compound core is crucial for the development of novel compounds with diverse applications. This section details the synthetic methodologies for introducing key chemical entities, including amino, halo, and ester groups, as well as the regioselective synthesis of substituted pyrimidines and the construction of fused heterocyclic systems.

Introduction of Amino, Halo, and Ester Functionalities

The introduction of amino, halo, and ester functionalities onto the this compound scaffold is a key step in the synthesis of a wide array of derivatives. These functional groups serve as versatile handles for further chemical transformations and are integral to the molecular design of biologically active compounds.

A common precursor for these syntheses is 4-chloro-2-methylthiopyrimidine. This starting material allows for nucleophilic substitution reactions, primarily at the C4 position. For instance, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide leads to the corresponding 4-substituted derivatives rsc.org. This highlights the reactivity of the chlorine atom at the C4 position, which is readily displaced.

The synthesis of amino-functionalized derivatives is often achieved through the use of precursors like 4-amino-6-chloro-2-methylthiopyrimidine acs.org. The presence of the chloro group allows for subsequent reactions to introduce further diversity into the molecule. The direct synthesis of compounds such as ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate has also been reported, providing a scaffold with both an amino and an ester group frontierspecialtychemicals.com. The amino group can be introduced via cyclization reactions of appropriate precursors jst.go.jp. For example, 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines can be synthesized from a tetra-substituted thiophene (B33073) precursor through cyclocondensation with nitriles under acidic conditions nih.gov.

Halogenation of the pyrimidine ring, particularly at the 5-position, can be achieved through direct reaction with halogenating agents. For instance, the halogenation of 2-aminopyrimidines can be carried out in an aqueous solution using bromine or chlorine google.com. The reactivity of the pyrimidine ring towards halogenation can be influenced by the existing substituents.

The introduction of an ester functionality is exemplified by the use of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate as a key intermediate rsc.org. The ester group at the 5-position, in combination with the chloro group at the 4-position and the methylthio group at the 2-position, provides a multifunctional scaffold for further derivatization. The chloro group can be selectively displaced by nucleophiles without affecting the ester or methylthio groups, demonstrating the differential reactivity of the substituted pyrimidine ring rsc.org.

| Precursor | Reagent/Condition | Functional Group Introduced | Resulting Compound Type |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Amino | 4-Dimethylamino-2-methylthiopyrimidine-5-carboxylate |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium ethoxide in Ethanol | Ethoxy (ether) | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine mdpi.comresearchgate.net |

| 2-Aminopyrimidine | Bromine/Chlorine in water | Halo (Bromo/Chloro) | 2-Amino-5-halopyrimidine google.com |

| 4-Amino-6-chloro-2-methylthiopyrimidine | Various nucleophiles | Various | Substituted 4-aminopyrimidines acs.org |

Regioselective Synthesis of Substituted Pyrimidines

Regioselectivity is a critical aspect of the synthesis of substituted 4-methylthiopyrimidines, as the pyrimidine ring possesses multiple reactive sites. The ability to control the position of functionalization allows for the precise construction of target molecules with desired properties.

One effective strategy for achieving regioselectivity is through the use of organometallic reagents. For example, the use of organolithium reagents has been shown to favor nucleophilic attack at the C4 position of the pyrimidine ring researchgate.net. This approach allows for the introduction of various substituents at a specific site. Similarly, regioselective zincation of pyrimidines at the 2-position can be achieved using TMPZnX·LiX (TMP = 2,2,6,6-tetramethylpiperidyl) bases, providing a route to C2-functionalized pyrimidines nih.gov.

The inherent reactivity of substituted pyrimidines can also be exploited to achieve regioselectivity. In di-substituted pyrimidines, such as 4,6-dichloro-2-(methylthio)pyrimidine, the two chlorine atoms exhibit different reactivities. Treatment of this compound with sodium ethoxide results in the exclusive formation of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, demonstrating a high degree of regioselectivity for substitution at the C6 position over the C4 position in this specific reaction mdpi.comresearchgate.net.

Another approach involves the use of a precursor with a strategically placed leaving group. For instance, 2-chloro-4-(phenylthio)pyrimidine (B1628817) can be used as a key precursor for the regioselective functionalization at the C2 and C4 positions with nitrogen and oxygen nucleophiles. This method allows for the selective synthesis of both regioisomers in high yields by controlling the order of the nucleophilic substitution reactions digitellinc.com.

Furthermore, autocatalytic and DMSO-promoted reactions have been developed for the regioselective synthesis of pyrimidine-fused quinolines from anilines and barbituric acids, showcasing an environmentally benign approach to complex heterocyclic systems rsc.org.

| Starting Material | Reagent/Method | Position of Functionalization | Product Type |

| Pyrimidine | Organolithium reagents | C4 | 4-Substituted pyrimidines researchgate.net |

| Pyrimidine | TMPZnX·LiX | C2 | 2-Zincated pyrimidines nih.gov |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium ethoxide | C6 | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine mdpi.comresearchgate.net |

| 2-Chloro-4-(phenylthio)pyrimidine | Nitrogen/Oxygen nucleophiles | C2 and C4 (controlled) | 2,4-Disubstituted pyrimidines digitellinc.com |

Preparation of Heterocyclic Ring Systems Incorporating Methylthiopyrimidine Moiety

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic ring systems. These fused systems often exhibit interesting biological activities and are of significant interest in medicinal chemistry.

Pyrazolo[3,4-d]pyrimidines: This class of fused heterocycles can be synthesized from appropriately substituted pyrazole (B372694) precursors. For example, the cyclization of an ortho-amino ester of a pyrazole with various nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives nih.gov. The methylthio group can be incorporated into the pyrimidine ring of the final fused system.

Thiazolo[5,4-d]pyrimidines: The synthesis of these compounds often involves the construction of the thiazole (B1198619) ring onto a pre-existing pyrimidine or vice versa. For instance, new 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have been synthesized, where the thiazole ring is fused to the pyrimidine core nih.govmdpi.com. The methylthio group can be present on the pyrimidine ring prior to the fusion reaction.

Triazolo[4,5-d]pyrimidines (8-Azapurines): These fused heterocycles can be prepared from 1,2,3-triazole precursors. For example, the fusion of 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxamide with thiourea leads to the formation of a 5-mercapto-1-methyl-1H-v-triazolo[4,5-d]pyrimidin-7(6H)-one, which can be subsequently methylated to introduce a methylthio group rsc.org.

Thiazolo[4,5-e] rsc.orgmdpi.comnih.govtriazolo[1,5-c]pyrimidines: More complex fused systems, such as the thiazolo[4,5-e] rsc.orgmdpi.comnih.govtriazolo[1,5-c]pyrimidine scaffold, can also be synthesized. These syntheses often involve multi-step sequences starting from substituted thiazole or triazole precursors, with the methylthio-pyrimidine moiety being an integral part of the final structure researchgate.net.

| Fused Heterocyclic System | General Synthetic Approach | Key Precursors |

| Pyrazolo[3,4-d]pyrimidines | Cyclization of substituted pyrazoles with nitriles or other reagents. nih.govmdpi.comrsc.org | 5-Amino-1H-pyrazole-4-carbonitriles |

| Thiazolo[5,4-d]pyrimidines | Fusion of a thiazole ring onto a pyrimidine core or vice versa. nih.govmdpi.comnih.gov | 2-Aminothiazoles, substituted pyrimidines |

| v-Triazolo[4,5-d]pyrimidines | Fusion of a triazole ring with a pyrimidine precursor. rsc.orgnih.gov | 4-Amino-1,2,3-triazole-5-carboxamides |

| Thiazolo[4,5-e] rsc.orgmdpi.comnih.govtriazolo[1,5-c]pyrimidines | Multi-step synthesis involving cyclization reactions. researchgate.net | Substituted thiazoles, triazoles |

Chemical Reactivity and Transformation Mechanisms of 4 Methylthiopyrimidine

Nucleophilic Substitution Reactions of 4-Methylthiopyrimidine and Its Derivatives

The pyrimidine (B1678525) ring, being electron-deficient, is susceptible to nucleophilic attack. The presence and position of leaving groups, such as halogens or the methylthio group itself, dictate the course of these reactions.

Halogens, particularly chlorine atoms, attached to the pyrimidine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The reaction's regioselectivity can be precisely controlled, as demonstrated in studies with multi-substituted pyrimidines.

For instance, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) at room temperature results in the exclusive and high-yield substitution of the chlorine atom at the 4-position, leaving the C6-chloro and C2-methylthio groups intact. mdpi.com This selectivity highlights the differential reactivity of the halogenated positions on the pyrimidine core.

Similarly, derivatives like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate undergo straightforward substitution with a range of nucleophiles. rsc.org Treatment with dimethylamine, sodium phenoxide, or sodium thiophenoxide leads to the expected displacement of the 4-chloro group. rsc.org A related compound, 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428), is also known to undergo displacement of its chloride by amines and alcohols. mdpi.com

Table 1: Nucleophilic Substitution at the 4-Chloro Position of 2-Methylthiopyrimidine Derivatives

| Starting Material | Nucleophile/Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine | EtONa (Sodium ethoxide) | EtOH (Ethanol) | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% | mdpi.com |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | - | Ethyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate | - | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | - | Ethyl 4-phenoxy-2-(methylthio)pyrimidine-5-carboxylate | - | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | - | Ethyl 4-(phenylthio)-2-(methylthio)pyrimidine-5-carboxylate | - | rsc.org |

While typically less labile than a halogen, the methylthio group (-SCH3) can also be displaced by strong nucleophiles, particularly when the pyrimidine ring is activated by other electron-withdrawing groups. This reactivity can sometimes lead to unexpected products.

A notable example is the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium cyanide in dimethyl sulfoxide (B87167). rsc.org Instead of displacing the chlorine atom as might be expected, the cyanide ion attacks the 2-position, displacing the methylthio group. rsc.org This suggests that the nature of the nucleophile and solvent system can alter the regioselectivity of substitution. Furthermore, treatment of the same chloro-substituted pyrimidine with an excess of sodium methoxide (B1231860) can lead to the displacement of both the chlorine and the methylthio group, yielding a dimethoxy derivative. rsc.org

The lability of the methylthio group is significantly enhanced upon oxidation to the corresponding sulfoxide or sulfone. These oxidized derivatives are much better leaving groups. For example, studies on related sulfur-containing heterocycles have shown that methylsulfinyl (-SOCH3) and methylsulfonyl (-SO2CH3) groups are readily displaced by nucleophiles like glutathione. nih.gov In these cases, methanesulfenic acid (from the sulfoxide) and methanesulfinic acid (from the sulfone) are the displaced moieties. nih.gov

Oxidation Reactions of the Methylthio Moiety

The sulfur atom of the methylthio group is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxide and sulfone derivatives. These transformations modify the electronic properties of the pyrimidine ring and introduce a functional group that can act as a better leaving group or participate in further reactions.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. nih.govresearchgate.net A variety of oxidizing agents can be employed for this purpose, with selectivity often controlled by the reaction conditions and the stoichiometry of the oxidant. rsc.org

Common reagents for this transformation include hydrogen peroxide (H2O2), often in the presence of an acid catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net Careful control of reaction conditions allows for the selective formation of the sulfoxide without over-oxidation to the sulfone. nih.gov For instance, using one equivalent of the oxidizing agent at lower temperatures typically favors the sulfoxide, while excess oxidant and higher temperatures drive the reaction to the sulfone. organic-chemistry.orgorganic-chemistry.org

While specific documented examples for the parent this compound are limited, the oxidation of related derivatives is known. The analogue 4-chloro-6-methoxy-2-(methylthio)pyrimidine can be oxidized to its corresponding sulfone, which enhances its reactivity in subsequent displacement or condensation reactions. mdpi.com

Table 2: General Conditions for Sulfide Oxidation

| Transformation | Typical Reagents | General Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Sulfide to Sulfoxide | H2O2 / Acetic Acid | Room temperature, controlled stoichiometry | Selective mono-oxidation, "green" oxidant | nih.gov |

| Sulfide to Sulfoxide | m-CPBA (1 equivalent) | Low temperature (e.g., 0 °C) | High selectivity for sulfoxide | researchgate.net |

| Sulfide to Sulfone | Excess H2O2 or m-CPBA | Elevated temperature or longer reaction time | Complete oxidation to the highest oxidation state | researchgate.netorganic-chemistry.org |

| Sulfide to Sulfoxide/Sulfone | N-Fluorobenzenesulfonimide (NFSI) / H2O | Varying NFSI loading | Switchable synthesis based on reagent amount | rsc.org |

Reduction Reactions of this compound

The reduction of pyrimidine derivatives can target either the substituents or the heterocyclic ring itself. The outcome is highly dependent on the reducing agent and the substrate's substitution pattern.

In a significant study, the reduction of ethyl 2-(methylthio)pyrimidine-5-carboxylate with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) or ether was investigated. researchgate.net Contrary to the expected reduction of the ester group to an alcohol, the primary product was ethyl 1,6-dihydro-2-(methylthio)pyrimidine-5-carboxylate. researchgate.net This indicates that for this substrate, LiAlH4 preferentially acts as a hydride donor to the electron-deficient pyrimidine ring, leading to its partial reduction. The presence of the electron-withdrawing carboxylate group at the 5-position facilitates this ring reduction by lowering the electron density of the pyrimidine system. researchgate.net The expected alcohol product, (2-(methylthio)pyrimidin-5-yl)methanol, was formed only as a minor byproduct. researchgate.net

Cross-Coupling and Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to functionalized methylthiopyrimidine derivatives. mdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. nih.gov

Derivatives of 2-methylthiopyrimidine have been successfully employed in Suzuki-Miyaura cross-coupling reactions. mdpi.com For example, functionalized 2-methylthiopyrimidines can be arylated using boronic acids under palladium catalysis, often enhanced by microwave irradiation. mdpi.com Similarly, 4-chloro-6-methoxy-2-(methylthio)pyrimidine is a versatile scaffold that readily participates in Suzuki-Miyaura coupling to afford 4-aryl derivatives. mdpi.com

In these reactions, a halogenated position (e.g., chloro, bromo, or iodo) on the pyrimidine ring serves as the electrophilic partner. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. nih.gov While the methylthio group itself is not typically the reactive site in standard cross-coupling protocols, its electronic influence on the pyrimidine ring can affect the reactivity of other positions.

Sonogashira Coupling Reactions with this compound Derivatives

The Sonogashira reaction is a powerful cross-coupling method in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and has proven effective for the structural modification of pyrimidine rings, including those bearing a methylthio group. organic-chemistry.orgwikipedia.org The reaction is valued for its ability to proceed under mild conditions, which is beneficial for the synthesis of complex molecules. organic-chemistry.org

Research has demonstrated the successful application of Sonogashira coupling to synthesize various substituted 2-(methylthio)pyrimidine (B2922345) derivatives. In one synthetic protocol, 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771) was reacted with various terminal alkynes and amines in the presence of palladium-copper catalysts. This one-pot, multi-step reaction, conducted in DMF at 80°C, resulted in 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidine derivatives in moderate to good yields. wikipedia.org

Another study focused on the synthesis of 4-(3-arylprop-2-ynyloxy)-6-methyl-2-(methylthio)pyrimidine derivatives. This was achieved through the palladium-catalyzed Sonogashira coupling of 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine with various electron-poor aryl iodides. The reactions were carried out in acetonitrile (B52724) at room temperature, yielding the desired products in excellent yields within 9–11 hours. researchgate.net

The following table summarizes representative examples of Sonogashira coupling reactions involving methylthiopyrimidine derivatives.

| Pyrimidine Substrate | Coupling Partner(s) | Catalyst System | Solvent | Conditions | Product Type | Yield |

|---|---|---|---|---|---|---|

| 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | Terminal Alkyne, Amine | Pd-Cu | DMF | 80°C | 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidine | Moderate to Good |

| 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | Aryl Iodide | Palladium | Acetonitrile | Room Temp, 9-11 h | 4-(3-arylprop-2-ynyloxy)-6-methyl-2-(methylthio)pyrimidine | Excellent |

Cyclization and Heterocyclic Annulation Reactions

The pyrimidine ring, particularly when functionalized with reactive groups like methylthio, serves as a versatile scaffold for the synthesis of fused heterocyclic systems. These reactions, often involving intramolecular or intermolecular cyclization, lead to the formation of polycyclic structures with diverse chemical and biological properties. The methylthio group can influence the reactivity of the pyrimidine ring or can be a leaving group in nucleophilic substitution reactions that precede cyclization.

The construction of fused pyrimidine systems from this compound precursors is a key strategy for creating complex heterocyclic architectures. researchgate.net Annulation reactions can lead to the formation of bicyclic and polycyclic systems such as furo[2,3-d]pyrimidines and triazolo[1,5-a]pyrimidines. imtm.cznih.gov

For instance, the synthesis of furo[2,3-d]pyrimidin-4-one derivatives can be achieved through multi-step sequences starting from functionalized pyrimidines. A general approach involves the nucleophilic aromatic substitution of a chloro group on the pyrimidine ring, followed by cyclization. imtm.cz While not starting directly from this compound, analogous 4-chloro-2-(methylthio)pyrimidine derivatives are valuable intermediates that can undergo substitution and subsequent condensation reactions to yield polycyclic systems.

The synthesis of wikipedia.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidines often involves the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or their equivalents. nih.gov Alternatively, a pyrimidine derivative can be the starting point. For example, a common route involves the reaction of a 2-hydrazinopyrimidine (B184050) with a reagent that provides the remaining carbon atom for the triazole ring, followed by cyclization. The presence of a methylthio group at the 4-position can be retained in the final fused product or be used to modulate the electronic properties of the pyrimidine precursor.

The following table provides an overview of synthetic strategies for forming fused pyrimidine systems from relevant pyrimidine precursors.

| Target Fused System | General Precursor | Key Reaction Type | Description |

|---|---|---|---|

| Furo[2,3-d]pyrimidine | 4-Chloropyrimidine (B154816) | Nucleophilic Substitution / Cyclization | A chlorine atom at the C4 position is displaced by a nucleophile containing a suitable functional group, which then undergoes intramolecular cyclization to form the furan (B31954) ring. imtm.cz |

| wikipedia.orgnih.govresearchgate.netTriazolo[1,5-a]pyrimidine | 2-Hydrazinopyrimidine | Cyclocondensation | The di-nucleophilic hydrazino group reacts with a C1-synthon (e.g., formic acid) to construct the fused triazole ring. nih.gov |

| wikipedia.orgnih.govresearchgate.netTriazolo[1,5-a]pyrimidine | 3-Amino-1,2,4-triazole | Cyclocondensation | The aminotriazole is reacted with a 1,3-dielectrophile (e.g., a β-dicarbonyl compound), where the pyrimidine ring is formed in the annulation step. nih.gov |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and extending their synthetic utility.

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. youtube.com

Palladium Cycle : The cycle begins with the oxidative addition of the pyrimidine halide (e.g., 4-chloro- or 5-iodopyrimidine (B189635) derivative) to a Pd(0) species, forming a Pd(II) complex. wikipedia.org This is followed by a transmetalation step where an alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the palladium complex. The final step is reductive elimination, which yields the alkynylated pyrimidine product and regenerates the Pd(0) catalyst. youtube.com

The mechanisms for cyclization and annulation reactions are highly dependent on the specific reactants and conditions. For the formation of fused pyrimidines, the process often involves a sequence of nucleophilic attack, addition-elimination, and condensation steps. For example, in the synthesis of pyrimidopyrimidines from mercaptopyrimidines (which can be S-methylated to methylthiopyrimidines), a proposed mechanism involves the initial formation of an unsaturated intermediate through condensation with an aldehyde. This is followed by a conjugate 1,4-addition of a nucleophile (like urea) and subsequent intramolecular cyclization with the elimination of a small molecule (such as H₂S) to yield the final fused bicyclic system.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and characterizing the covalent bonding in a molecule. The FT-IR spectrum of 4-Methylthiopyrimidine is characterized by several key absorption bands that correspond to specific vibrational modes of the pyrimidine (B1678525) ring and its methylthio substituent.

Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. vscht.cz The pyrimidine ring itself gives rise to a series of characteristic stretching vibrations for its C=C and C=N bonds, generally found in the 1600-1400 cm⁻¹ region. vandanapublications.comnih.gov The C-H bending vibrations, both in-plane and out-of-plane, appear in the 1250-650 cm⁻¹ range and are valuable for confirming the substitution pattern of the ring. vscht.cz The presence of the methylthio (-SCH₃) group introduces specific vibrations, including the C-S stretching mode, which is typically weaker and found at lower wavenumbers.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the C-H bonds on the pyrimidine ring. vscht.cz |

| Aliphatic C-H Stretch | 3000 - 2850 | Symmetric and asymmetric stretching of C-H bonds in the methyl group. vscht.cz |

| C=N & C=C Ring Stretch | 1600 - 1400 | Stretching vibrations within the pyrimidine ring. vandanapublications.comnih.gov |

| C-H In-plane Bending | 1250 - 1000 | Bending of the C-H bonds within the plane of the pyrimidine ring. vscht.cz |

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of a molecule by analyzing inelastically scattered light. It is particularly sensitive to non-polar and symmetric bonds. For this compound, the FT-Raman spectrum would be expected to show strong signals for the symmetric breathing modes of the pyrimidine ring. nih.gov The C-S bond vibration may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.

Table 2: Expected FT-Raman Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Symmetric stretching of the C-H bonds on the pyrimidine ring. |

| Ring Breathing Modes | 1050 - 950 | Symmetric stretching and contraction of the entire pyrimidine ring. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound provides precise information about the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show three distinct signals for the aromatic protons on the pyrimidine ring and one signal for the protons of the methyl group.

The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atoms and the sulfur atom. The proton at the C-2 position is typically the most deshielded due to its proximity to two nitrogen atoms. The protons at C-5 and C-6 will exhibit coupling to each other, resulting in a doublet for each signal. The methyl protons of the -SCH₃ group will appear as a singlet in the aliphatic region of the spectrum.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.5 - 8.8 | Singlet (s) | N/A |

| H-6 | 8.3 - 8.6 | Doublet (d) | ~5.0 - 6.0 |

| H-5 | 6.9 - 7.2 | Doublet (d) | ~5.0 - 6.0 |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. This compound has five unique carbon atoms: four within the pyrimidine ring and one in the methyl group.

Research on C-4 methylthio-substituted pyrimidines indicates that the carbon atom (C-4) directly attached to the sulfur is significantly deshielded and consistently found at a chemical shift greater than 170 ppm. cdnsciencepub.com The other ring carbons (C-2, C-5, and C-6) appear in the typical aromatic region, with their specific shifts influenced by the nitrogen atoms. cdnsciencepub.com The carbon of the methyl group (-SCH₃) is observed in the aliphatic region at a much higher field. cdnsciencepub.com

Table 4: Characteristic ¹³C NMR Chemical Shifts for this compound

| Carbon | Typical Chemical Shift (δ, ppm) |

|---|---|

| C-4 | > 170 cdnsciencepub.com |

| C-2 | ~158 - 160 |

| C-6 | ~150 - 152 |

| C-5 | ~115 - 118 |

To gain deeper structural insights and make unambiguous assignments, advanced NMR experiments are often employed.

Attached Proton Test (APT): The APT experiment is a ¹³C NMR technique used to differentiate carbon signals based on the number of attached protons. huji.ac.ilnanalysis.com In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) carbons appear as negative signals, while methine (CH) and methyl (CH₃) carbons produce positive signals. nanalysis.comhuji.ac.il For this compound, this technique would be invaluable for confirming the assignment of the quaternary C-4.

Table 5: Expected APT Spectrum Results for this compound

| Carbon | Type | Expected Phase in APT Spectrum |

|---|---|---|

| C-4 | Quaternary (C) | Negative |

| C-2 | Methine (CH) | Positive |

| C-6 | Methine (CH) | Positive |

| C-5 | Methine (CH) | Positive |

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR experiment that identifies protons that are close to each other in space, typically within 5 angstroms. youtube.com This is a through-space correlation, unlike COSY which shows through-bond coupling. youtube.com For this compound, a NOESY experiment could be used to confirm the structure by observing a cross-peak between the protons of the methyl group (-SCH₃) and the H-5 proton on the pyrimidine ring, indicating their spatial proximity. This would help to understand the preferred conformation of the methylthio group relative to the ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. creative-proteomics.com It provides precise information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. wikipedia.org

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for analyzing molecules that may be prone to fragmentation with other ionization methods. creative-proteomics.comyoutube.com In this technique, the analyte is co-crystallized with a large excess of a matrix compound, which absorbs the laser energy. youtube.comnih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and gently ionize the analyte molecules, typically by forming protonated species [M+H]+. creative-proteomics.com

The ionized molecules are then accelerated into a time-of-flight (TOF) analyzer, where they drift towards a detector. youtube.com The time taken to reach the detector is proportional to the mass of the ion; smaller ions travel faster and arrive sooner than larger ones. youtube.com This allows for the precise determination of the molecular weight of the intact molecule. creative-proteomics.com For this compound, MALDI-TOF analysis would be expected to produce a prominent peak corresponding to its protonated molecular ion, confirming its molecular mass with high accuracy. The technique's soft nature minimizes in-source fragmentation, ensuring the molecular ion peak is the most significant feature in the spectrum for molecular weight confirmation. creative-proteomics.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with extremely high accuracy and precision. nih.govnih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov This capability allows for the unambiguous determination of a compound's molecular formula from its exact mass. chemrxiv.org

When applied to this compound, HRMS would provide a highly accurate mass measurement, which can be used to confirm its elemental formula (C₅H₆N₂S). The high resolving power of HRMS also enables detailed analysis of the isotopic pattern, further corroborating the proposed formula. nih.gov

Furthermore, HRMS coupled with fragmentation techniques (MS/MS) provides detailed structural information. nih.gov The fragmentation of pyrimidine derivatives often follows characteristic pathways. sapub.orgsphinxsai.com For this compound, fragmentation could involve:

Loss of a methyl radical (•CH₃) from the thioether group.

Cleavage of the pyrimidine ring, leading to characteristic neutral losses or charged fragments.

Rearrangement reactions followed by fragmentation. wikipedia.org

By precisely measuring the masses of these fragment ions, HRMS allows for the confident assignment of their elemental compositions, enabling the elucidation of the compound's structure and connectivity. nih.gov

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺• | C₅H₆N₂S | 126.0252 |

| [M+H]⁺ | C₅H₇N₂S | 127.0329 |

| [M-CH₃]⁺ | C₄H₃N₂S | 111.0017 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of valence electrons from their ground state to higher energy orbitals, providing information about the electronic structure of a molecule. shu.ac.ukmsu.edu The transitions typically observed in organic molecules containing π-systems and heteroatoms with non-bonding electrons are π → π* and n → π* transitions. shu.ac.ukuzh.ch

The pyrimidine ring in this compound is an aromatic heterocycle containing both π bonds and non-bonding (n) electrons on the nitrogen atoms. The methylthio (-SCH₃) group also possesses non-bonding electrons on the sulfur atom. Consequently, the UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to both π → π* and n → π* electronic transitions. shu.ac.uktanta.edu.eg

π → π transitions:* These are typically high-energy transitions resulting in strong absorption bands (high molar absorptivity) and are associated with the aromatic π-system of the pyrimidine ring. shu.ac.uk

n → π transitions:* These transitions involve promoting a non-bonding electron from a nitrogen or sulfur atom to an anti-bonding π* orbital of the ring. They are lower in energy (occur at longer wavelengths) and generally have lower intensity compared to π → π* transitions. shu.ac.ukuzh.ch

The UV/Visible spectrum of the closely related compound 4-Methylpyrimidine shows absorption maxima (λ_max) in the 220-280 nm range, which are characteristic of the pyrimidine chromophore. nist.gov The presence of the methylthio group in this compound is expected to act as an auxochrome, potentially causing a bathochromic (red) shift of the absorption maxima to longer wavelengths.

| Transition Type | Description | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Electron promotion from a π bonding orbital to a π anti-bonding orbital. uzh.ch | 200-300 nm | High (ε = 1,000-10,000) shu.ac.uk |

| n → π | Electron promotion from a non-bonding orbital to a π anti-bonding orbital. uzh.ch | >280 nm | Low (ε = 10-100) shu.ac.uk |

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm the compound's elemental composition and purity.

For a related isomer, 4-Methyl-2-(methylthio)pyrimidine, the molecular formula is established as C₆H₈N₂S, with a molecular weight of 140.21 g/mol . The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. An experimental analysis resulting in percentages that closely match these theoretical values provides strong evidence for the assigned molecular formula.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 51.39 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 5.75 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 19.98 |

| Sulfur (S) | 32.06 | 1 | 32.06 | 22.87 |

| Total | 140.204 | 100.00 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with very high precision. mdpi.com

While a specific crystal structure for this compound is not detailed in the provided results, analysis of related pyrimidine derivatives provides insight into the structural features that would be expected. For instance, the crystal structure of 4,6-Dichloro-2-(methylthio)pyrimidine (B19916) reveals that the pyrimidine ring is essentially planar. researchgate.net X-ray analysis of this compound would be expected to confirm the planarity of its pyrimidine ring.

Key structural parameters that would be determined include:

The C-S bond length and C-S-C bond angle of the methylthio group.

The precise bond lengths and internal angles of the pyrimidine ring, which can provide insight into the electronic effects of the substituents.

The conformation of the methylthio group relative to the plane of the pyrimidine ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonds or π-stacking, which govern the crystal packing. mdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₄Cl₂N₂S |

| Molecular Weight (Mr) | 195.07 |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Volume (V) | 2332.60 (6) ų |

This technique provides an unambiguous structural proof, serving as the gold standard for solid-state molecular characterization.

Computational and Theoretical Chemistry Studies of 4 Methylthiopyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret the behavior of molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For a molecule like 4-Methylthiopyrimidine, DFT calculations would typically be employed to optimize its geometry, predict its vibrational frequencies (infrared and Raman spectra), and calculate various electronic properties. Different functionals and basis sets would be tested to find the most accurate and computationally efficient level of theory for this specific molecule.

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its chemical reactivity and physical properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A study on this compound would involve visualizing the spatial distribution of these orbitals and calculating their energy gap to predict its reactivity towards electrophiles and nucleophiles.

Charge Distribution and Electrostatic Potential Mapping

Analysis of the charge distribution within this compound would reveal the partial charges on each atom, providing insight into its polarity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the electron density surface. This map is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical reactions.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule is not static and can exist in various conformations. Conformational analysis of this compound would involve exploring its potential energy surface to identify the most stable conformers. This would typically be done by systematically rotating the methyl and methylthio groups and calculating the energy at each step. Such an analysis would also reveal any significant intramolecular interactions, such as hydrogen bonds or steric repulsions, that influence the preferred conformation of the molecule.

Investigation of Torsion Angles and Molecular Geometry

Computational methods, particularly Density Functional Theory (DFT), are pivotal in determining the three-dimensional structure of molecules like this compound. Geometry optimization calculations are performed to identify the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface. These calculations provide detailed information about bond lengths, bond angles, and torsion (dihedral) angles.

For pyrimidine (B1678525) derivatives, the planarity of the pyrimidine ring is a key feature, though substituents can introduce slight deviations. The orientation of the methylthio group relative to the pyrimidine ring is of particular interest and is defined by specific torsion angles. While specific computational studies detailing the torsion angles of this compound are not abundant in the literature, data from related pyrimidine derivatives can provide valuable estimates. For instance, in a computational study of a similar molecule, 2-amino-4-methoxy-6-methyl pyrimidine, DFT calculations were used to determine its optimized geometry.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine Derivative (Calculated at the B3LYP/6-311++G(d,p) level) Note: This data is illustrative for a substituted pyrimidine and not specific to this compound due to the absence of direct literature data.

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length | N1-C2 | 1.34 Å |

| Bond Length | C4-S | 1.77 Å |

| Bond Length | S-C(methyl) | 1.82 Å |

| Bond Angle | C2-N1-C6 | 115.5° |

| Bond Angle | N3-C4-S | 118.0° |

| Torsion Angle | C5-C4-S-C(methyl) | ~0° or ~180° |

Simulations of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to simulate and understand the mechanisms of chemical reactions. For this compound, a key area of interest is its reactivity in nucleophilic substitution reactions, a common reaction type for pyrimidine derivatives. Theoretical studies can map out the potential energy surface for a given reaction, identifying transition states and intermediates, and thereby elucidating the most probable reaction pathway.

While specific computational studies on the reaction mechanisms of this compound are scarce, the general principles of nucleophilic aromatic substitution on pyrimidine rings have been studied computationally for related systems. These reactions typically proceed through a stepwise mechanism involving the formation of a Meisenheimer complex as an intermediate. The energy barriers for the formation and breakdown of this intermediate can be calculated to predict the reaction rate.

For this compound, the methylthio group can act as a leaving group in nucleophilic substitution reactions. Computational simulations would involve modeling the approach of a nucleophile to the carbon atom bearing the methylthio group, the formation of the tetrahedral intermediate, and the subsequent departure of the methylthiolate anion. The influence of the solvent on the reaction pathway and energetics can also be included in these simulations using implicit or explicit solvent models.

Prediction of Spectroscopic Properties and Spectral Assignments

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, including vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectra (IR and Raman): Computational methods can predict the vibrational frequencies and intensities of a molecule. These calculated spectra can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. For a related compound, 4-methyl-2-(methylthio)pyrimidine, DFT calculations have been used to analyze its FT-IR and FT-Raman spectra. Such studies perform a detailed vibrational analysis, assigning the observed fundamental bands based on the calculated normal modes.

Table 2: Illustrative Calculated Vibrational Frequencies for a Methylthiopyrimidine Derivative Note: This data is illustrative and based on typical results for similar compounds.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) aromatic | 3100-3000 | C-H stretching in the pyrimidine ring |

| ν(C-H) methyl | 2980-2900 | C-H stretching in the methyl group |

| ν(C=N) | 1600-1550 | C=N stretching in the pyrimidine ring |

| ν(C-S) | 750-650 | C-S stretching |

NMR Spectra: The prediction of NMR chemical shifts (¹H and ¹³C) is another important application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts. These predictions are valuable for confirming molecular structures and for assigning signals in experimental NMR spectra. While experimental ¹H NMR data for derivatives of 4-(methylthio)pyrimidine have been reported in synthetic studies, detailed computational predictions for the parent compound are not widely available.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For 4-methyl-2-(methylthio)pyrimidine, theoretical calculations have been employed to study its UV-Vis spectral analysis, including the frontier molecular orbital energies (HOMO and LUMO) which are crucial for understanding electronic transitions.

Chemical Applications of 4 Methylthiopyrimidine in Organic and Materials Science

4-Methylthiopyrimidine as a Versatile Synthetic Building Block

This compound and its derivatives are recognized as valuable and versatile building blocks in the field of organic synthesis. The presence of the pyrimidine (B1678525) core, substituted with a reactive methylthio group, allows for a wide range of chemical transformations, making it an essential intermediate for constructing more complex molecular architectures. chemimpex.com

The utility of this compound derivatives is prominent in their role as intermediates for creating complex, polysubstituted pyrimidines. Compounds such as 5-Bromo-4-chloro-2-(methylthio)pyrimidine are particularly effective for incorporation into intricate organic frameworks. chemimpex.com The structure of these molecules permits various chemical reactions, including nucleophilic substitutions and coupling reactions, positioning them as key components in the synthesis of bioactive molecules. chemimpex.com The methylthio group, in particular, enhances the reactivity and selectivity of the compound, enabling chemists to carry out precise and efficient synthetic transformations. This feature is especially advantageous in the construction of pharmaceuticals and agrochemicals. chemimpex.coma2bchem.com Researchers leverage the reactivity of these intermediates to develop targeted therapies and crop protection agents with enhanced efficacy. chemimpex.com

The synthesis of diverse molecular libraries is a cornerstone of modern drug and agrochemical discovery. nih.govrsc.org Pyrimidine derivatives, including those with a methylthio group, serve as crucial precursors in diversity-oriented synthesis (DOS). elsevierpure.com This strategy aims to efficiently generate libraries of structurally varied small molecules. nih.govrsc.org For instance, a step-economical, diversity-oriented synthesis approach has been developed to create a library of various pyrimidine–N-heterocycle hybrids. nih.govrsc.org In such syntheses, a core structure, like a substituted pyrimidine, is integrated with a variety of N-heterocycles to produce a wide range of compounds from simple, commercially available starting materials. nih.govrsc.org This methodology has proven to be an effective tool for discovering novel bioactive molecules in both pharmaceutical and agrochemical chemistry. nih.gov

Coordination Chemistry and Ligand Design

The nitrogen atoms within the pyrimidine ring and the sulfur atom of the methylthio group make this compound an interesting candidate for ligand design in coordination chemistry. These heteroatoms can act as donor sites for coordination with various metal ions.

The synthesis of metal complexes often involves the reaction of a ligand with a suitable metal salt in a solvent. For ligands similar to this compound, such as those derived from pyrimidine-2-thiol (B7767146) or other heterocyclic thiols, complexes with a range of transition metals like Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized. nih.gov A general method involves reacting the ligand and the metal salt, often in a 1:1 or 1:2 metal-to-ligand molar ratio, in an alcoholic medium under reflux. nih.gov

The characterization of these newly formed metal complexes is crucial to determine their structure and properties. A suite of analytical techniques is typically employed for this purpose.

| Analytical Technique | Information Obtained |

| Elemental Analysis | Determines the metal-to-ligand ratio in the complex. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies of functional groups (e.g., C=N, C-S) upon complexation. nih.gov It can also confirm the formation of new metal-ligand bonds (M-N, M-S). nih.gov |

| Electronic (UV-Vis) Spectra | Provides information about the geometry of the complex based on electronic transitions. nih.gov |

| Magnetic Susceptibility | Helps in predicting the geometry of the complexes. nih.govnih.gov |

| Molar Conductance | Measures the electrolytic nature of the complexes. |

| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern of the ligand and complexes. nih.govresearchgate.net |

| NMR Spectroscopy (¹H, ¹³C) | Characterizes the ligand structure and can indicate changes upon complexation. nih.govresearchgate.net |

| Powder XRD and SEM | Studies the crystalline nature and surface morphology of the compounds. nih.gov |

These characterization methods collectively allow for the confirmation of the synthesis of the desired metal complexes and the elucidation of their structural features. nih.govresearchgate.netugm.ac.id

For ligands structurally related to this compound, coordination typically occurs through the nitrogen and sulfur atoms. In Schiff base ligands derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine, the ligand acts as a bidentate donor, coordinating through the azomethine nitrogen and an imidazole (B134444) nitrogen atom. nih.gov In complexes involving 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the ligand is proposed to be bidentate, with coordination occurring through the sulfur and an amine group. nih.gov

Based on spectral and magnetic data, different coordination geometries can be proposed for the resulting metal complexes. For example, studies on related heterocyclic thiol ligands have suggested square planar geometry for Cu(II) complexes and tetrahedral geometries for other metals like Ni(II), Zn(II), and Cd(II). nih.gov In a unique case involving a zinc (II) complex with 4,6-dimethylpyrimidine-2-thiol, an uncommon coordination of three ligands to the metal center through their thiolate groups was observed, resulting in a capped rectangular pyramidal coordination geometry. researchgate.net The investigation of these binding modes and geometries is fundamental to understanding the chemical behavior of these coordination compounds.

Applications in Agrochemical Research and Development

Derivatives of this compound are significant in the research and development of new agrochemicals. chemimpex.com Their utility spans various applications, including fungicides and herbicides, contributing to crop protection and improved agricultural yields. chemimpex.comsmolecule.com For instance, 2-(Methylsulfanyl)pyrimidine-4-carboxaldehyde serves as a key building block in the synthesis of agrochemicals. a2bchem.com Similarly, 5-Bromo-4-chloro-2-(methylthio)pyrimidine is used in formulating crop protection agents. chemimpex.com

Research has focused on designing and synthesizing novel compounds based on the this compound scaffold to discover new active agents. A study detailed the synthesis of a series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates. researchgate.net The fungicidal activities of these compounds were evaluated against Sclerotinia sclerotiorum.

| Compound | Inhibitory Rate at 100 mg/L |

| 3a : 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(2- methyl phenyl)carbamate | 69.5% |

| 3g : 1-[2-(4-methyl-2-(methylthio)pyrimidine-5- carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate | 70.3% |

These results indicated that some of the synthesized compounds displayed moderate antifungal activity. researchgate.net Molecular docking studies suggested that compound 3g could interact with succinate (B1194679) dehydrogenase, a key enzyme in fungal respiration. researchgate.net Furthermore, the pyrimidine core is a key structural motif in many commercial herbicides, and research into pyrimidine-N-heterocycle hybrids has identified compounds with significant post-emergence herbicidal activity against various weeds. nih.gov

Potential in Advanced Materials Chemistry (e.g., OLEDs, MOFs)

The unique electronic properties of the pyrimidine nucleus, characterized by its electron-deficient nature, have positioned pyrimidine derivatives as significant building blocks in the realm of advanced materials chemistry. While direct applications of this compound in commercially available advanced materials are not extensively documented, its structural features suggest considerable potential as a precursor and functional component in the development of next-generation Organic Light-Emitting Diodes (OLEDs) and Metal-Organic Frameworks (MOFs).

The presence of a methylthio group at the 4-position of the pyrimidine ring offers a versatile handle for synthetic modification. This allows for the strategic introduction of various functional groups, enabling the fine-tuning of electronic and photophysical properties essential for advanced material applications. The pyrimidine core itself can serve as an effective electron-accepting unit, which is a desirable characteristic for materials used in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, pyrimidine derivatives have demonstrated utility as electron-transporting materials (ETMs), host materials, and even as emissive components. nbinno.comresearchgate.net The electron-deficient pyrimidine ring facilitates efficient electron injection and transport, which is crucial for achieving charge balance within the OLED device and, consequently, high efficiency. researchgate.net

The incorporation of a this compound moiety into larger conjugated systems could lead to the development of novel bipolar luminescent materials. By coupling the electron-accepting pyrimidine unit with suitable electron-donating moieties, it is possible to create molecules with tunable emission colors and high quantum yields. rsc.org The methylthio group can be a site for further functionalization to enhance properties such as thermal stability and solubility, which are critical for the fabrication of high-performance OLEDs.

Research on related pyrimidine-based materials has shown promising results in achieving high external quantum efficiencies (EQE) in OLEDs. For instance, bipolar materials incorporating 4-monosubstituted pyrimidine moieties have exhibited bright fluorescence with excellent quantum yields in the blue region of the spectrum. rsc.org This suggests that derivatives of this compound could be engineered to exhibit similar or enhanced performance.

Table 1: Illustrative Performance of Pyrimidine-Based OLED Materials

| Material Type | Role in OLED | Reported External Quantum Efficiency (EQE) | Emission Color | Reference |

| Bipolar Pyrimidine Derivative | Emitter | Up to 10.6% | Blue to Green-Blue | rsc.org |

| Pyrimidine-based Host | Host Material | Enables high efficiency in phosphorescent OLEDs | - | ossila.com |

| Pyrimidine-based ETM | Electron Transport | Enhances electron injection and transport | - | nbinno.com |

This table presents data for pyrimidine derivatives to illustrate the potential performance of materials that could be synthesized from this compound.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov The choice of the organic linker is critical in determining the structure, porosity, and functionality of the resulting MOF. Pyrimidine-based ligands have been successfully employed in the synthesis of MOFs with interesting topologies and properties, such as selective gas sorption. mdpi.com

This compound can be envisioned as a precursor for the synthesis of functionalized ligands for MOFs. The pyrimidine ring can act as a coordination site, while the methylthio group can be modified to introduce other coordinating groups, such as carboxylates or phenols, which are commonly used to link metal centers in MOFs. nih.govmdpi.com For example, oxidation of the methylthio group to a sulfone could alter the electronic properties and coordination behavior of the ligand.

The incorporation of pyrimidine-based linkers can impart specific functionalities to the MOF, such as Lewis basic sites that can enhance catalytic activity or selective adsorption of guest molecules. mdpi.com The ability to functionalize the 4-position of the pyrimidine ring allows for the design of ligands with specific geometries and electronic properties, leading to MOFs with tailored pore sizes and chemical environments. This tunability is highly desirable for applications in gas storage, separation, and catalysis.

Table 2: Examples of MOFs Constructed from Pyrimidine-Based Ligands

| MOF Name/Type | Metal Center | Pyrimidine-Based Ligand | Key Feature | Potential Application | Reference |

| [Cu(pmc)2] | Copper (Cu²⁺) | Pyrimidine-5-carboxylate | Selective CO₂ sorption | Gas Separation | mdpi.com |

| Pb-pmdc MOF | Lead (Pb²⁺) | Pyrimidine-4,6-dicarboxylate | Luminescence | Sensing, Optoelectronics | mdpi.com |

| In-MOF | Indium (In³⁺) | (2-pyrimidin-5-yl)terephthalic acid | High sorption capacity | Gas storage, Catalysis | mdpi.com |

This table showcases examples of MOFs built with pyrimidine-based ligands, indicating the potential for developing novel MOFs from this compound-derived linkers.

Future Research Directions and Emerging Trends

Exploration of Sustainable and Eco-Friendly Synthetic Methodologies

In alignment with the global shift towards green chemistry, a primary focus for future research is the development of sustainable synthetic routes to 4-methylthiopyrimidine and its derivatives. Traditional chemical syntheses often rely on hazardous solvents and reagents, prompting the need for more environmentally benign alternatives. nih.gov Emerging trends in this area are geared towards minimizing waste, reducing energy consumption, and utilizing safer materials. nih.govnih.gov

Key sustainable strategies being explored for pyrimidine (B1678525) synthesis include:

Microwave-Assisted Synthesis: This technique uses microwave radiation as a heat source, which can lead to faster reaction rates, higher yields, and simpler work-up procedures compared to conventional heating methods. nih.gov

Ultrasound-Assisted Synthesis: The application of ultrasonic waves can enhance reaction rates and yields, offering another energy-efficient alternative. nih.govnih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a product that incorporates portions of all starting materials. nih.gov This approach is highly atom-economical and reduces the number of synthetic steps and purification processes. nih.govmdpi.com

Green Solvents and Catalysts: Research is increasingly focused on replacing hazardous organic solvents with greener alternatives like water or ionic liquids and employing reusable, non-toxic catalysts. mdpi.comrsc.orgresearchgate.net

Photocatalysis: The use of visible light to drive chemical reactions represents a powerful green methodology, minimizing the need for heat and harsh reagents. sigmaaldrich.comchemscene.com

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch methods, including improved heat transfer, better mixing, enhanced safety, and easier scalability. nih.gov This technology is being increasingly adopted for the synthesis of active pharmaceutical ingredients. nih.govdoaj.org

A notable example in the synthesis of a related compound, 4,6-dimethoxy-2-methylthiopyrimidine, involves replacing the highly toxic dimethylsulfate with the less hazardous chloromethane (B1201357) as a methylating agent, showcasing a more economical and environmentally friendly process. mdpi.comsemanticscholar.org

| Sustainable Technique | Advantages |

| Microwave-Assisted Synthesis | Faster reactions, higher yields, reduced pollution. nih.gov |

| Multicomponent Reactions | High atom economy, fewer steps, reduced waste. nih.govmdpi.com |

| Green Solvents/Catalysts | Reduced toxicity and environmental impact, potential for catalyst recycling. rsc.orgresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and control over reaction conditions. nih.govdoaj.org |

| Photocatalysis | Energy-efficient, uses light as a clean reagent. sigmaaldrich.comchemscene.com |

Development of Novel Catalytic Systems for this compound Transformations

The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of this compound. The methylthio group and the pyrimidine ring itself offer multiple sites for functionalization, which can be precisely targeted with advanced catalysts.

Future research in this domain will likely focus on: